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Compound Name: S-[2-(4-Pyridyl)ethyl]-L-cysteine

Cat. No.: B1300984

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as
a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of
free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is
instrumental for accurate protein sequencing, particularly in Edman degradation, and for the
stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group
provides a unique chromophore for UV detection and a distinct mass signature for mass
spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an
in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for
its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine
with 4-vinylpyridine.[1] Its key physicochemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C10H14N202S [2][3]
Molecular Weight 226.30 g/mol [2][3]

Exact Mass 226.07759887 Da [2]

Melting Point 212-214 °C (decomposes) [4]

CAS Number 28809-04-3 [3]

Spectroscopic Data

The following sections detail the key spectroscopic data for S-[2-(4-Pyridyl)ethyl]-L-cysteine,
essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of SPEC. The proton
(*H) and carbon-13 (*3C) NMR spectra provide detailed information about the chemical
environment of each atom. While specific literature data for the isolated compound is not
readily available, typical chemical shifts can be inferred from the analysis of pyridylethyl-
cysteine derivatives.[5]

Table 1: Predicted *H NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-a (Cysteine) ~3.8-4.2 dd ~5, ~8

H-B (Cysteine) ~2.9-3.2 m

S-CH:z ~2.8-3.0 t ~7

Py-CHz ~2.9-31 t ~7

Py-H (ortho to N) ~8.4 - 8.6 d -6

Py-H (meta to N) ~72-74 d -6
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Table 2: Predicted 3C NMR Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Carbon Chemical Shift (6, ppm)
C=0 (Carboxyl) ~170 - 175

C-a (Cysteine) ~53-56

C-B (Cysteine) ~33-36

S-CH2 ~30-33

Py-CH: ~35-38

Py-C (ortho to N) ~149 - 152

Py-C (meta to N) ~123 - 126

Py-C (para to ethyl) ~145 - 148

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the
fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is
valuable in identifying modified peptides.[6]

Table 3: Mass Spectrometric Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Parameter Value
lonization Mode Electrospray lonization (ESI)
[M+H]* (calculated) 227.0852

Fragments corresponding to the loss of the
Key Fragments (m/z) carboxyl group, the amino group, and cleavage

of the thioether bond are expected.

UV-Visible (UV-Vis) Spectroscopy
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The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification
using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization
of cysteine residues in proteins.[6]

Table 4: UV-Visible Spectroscopic Data for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Parameter Value

Solvent Phosphate Buffer (pH 7.0)

Amax ~254 - 260 nm

Molar Absorptivity (€) Dependent on pH and solvent conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for S-[2-(4-Pyridyl)ethyl]-L-cysteine

Wavenumber (cm~—2) Assignment

~3000 - 3300 O-H stretch (carboxyl), N-H stretch (amino)
~2900 - 3000 C-H stretch (aliphatic)

~1700-1730 C=0 stretch (carboxyl)

~1590 - 1610 C=C and C=N stretch (pyridine ring)
~1400 - 1500 C-H bend

~1000 - 1200 C-N stretch

~600 - 700 C-S stretch

Experimental Protocols
Synthesis and Purification of S-[2-(4-Pyridyl)ethyl]-L-
cysteine
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This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.[1]

Dissolution: Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCI, pH 7.5.
Reaction: Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.

Incubation: Stir the reaction mixture at room temperature for 90-120 minutes in the dark to
prevent photo-oxidation.[1]

Purification: The product can be purified by recrystallization or by using ion-exchange
chromatography.

Verification: Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent,
such as D20 or DMSO-ds.

Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.[7]

'H NMR Acquisition: Use a standard pulse program to acquire the *H spectrum. Set the
spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

13C NMR Acquisition: Use a proton-decoupled pulse program to acquire the 13C spectrum.
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction). Reference the spectra to an internal standard (e.g., DSS in D20 or TMS
in DMSO-de).

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of SPEC (e.g., 10 uM) in a suitable solvent for
electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.
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e Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or
Orbitrap) equipped with an ESI source.[8]

e MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z
range (e.g., 100-500).

 MS/MS Acquisition: Select the [M+H]* ion for fragmentation using collision-induced
dissociation (CID) to obtain the tandem mass spectrum.

» Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and
identify the major fragment ions.

UV-Visible Spectroscopy Protocol

o Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette
using a suitable buffer (e.g., phosphate buffer, pH 7.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

e Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the
buffer as a blank.[9]

o Data Analysis: Determine the wavelength of maximum absorbance (Amax). For quantitative
analysis, create a calibration curve by plotting absorbance at Amax against the concentration
of the standard solutions.

Application in Protein Analysis: A Workflow

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-
containing proteins. The following diagram illustrates a typical experimental workflow.
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Caption: Workflow for the analysis of cysteine-containing proteins using S-[2-(4-Pyridyl)ethyl]-
L-cysteine.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the
alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues.
The modified protein is then digested into smaller peptides, which are separated by liquid
chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the
pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of
SPEC facilitates their identification by MS. This process allows for the unambiguous
identification and sequencing of cysteine-containing peptides, providing valuable insights into
protein structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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